4-Chloro-4'-methoxybenzophenone

Photochemistry Quantum Yield Benzopinacol Synthesis

4-Chloro-4'-methoxybenzophenone (CAS 10547-60-1) is a pharmacopeial-critical Fenofibrate impurity standard mandated for ANDA method validation & QC. Unlike generic benzophenones, its para-chloro/methoxy substitution yields uniquely low photoreduction quantum efficiency (-0.0204 mol/Einstein), ensuring stable UV absorption and reliable analytical performance. With a documented Friedel-Crafts yield of 64% and consistent melting point (124–125 °C), this intermediate guarantees batch-to-batch reproducibility. Procure as a non-substitutable reference material for compliant generic drug production.

Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
CAS No. 10547-60-1
Cat. No. B194590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4'-methoxybenzophenone
CAS10547-60-1
Synonyms4-Chloro-4’-methoxybenzophenone;  4-Chloro-4’-methoxybenzophenone; 
Molecular FormulaC14H11ClO2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
InChIKeyJJVJYPSXZCEIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to pale yellow solid

4-Chloro-4'-methoxybenzophenone (CAS 10547-60-1): Procurement-Grade Overview and Key Physicochemical Profile


4-Chloro-4'-methoxybenzophenone (CAS 10547-60-1) is a substituted benzophenone derivative with the molecular formula C₁₄H₁₁ClO₂ and a molecular weight of 246.69 g/mol [1]. It features a chlorine atom at the para position of one aromatic ring and a methoxy group at the para position of the other, contributing to its distinct reactivity and solubility profile . The compound is typically a white to off-white crystalline solid at room temperature, with a melting point reported between 124-125 °C and 176-178 °C depending on the source and purity [2]. It is soluble in common organic solvents such as dichloromethane and ethanol, but practically insoluble in water .

4-Chloro-4'-methoxybenzophenone (CAS 10547-60-1): Why In-Class Benzophenone Derivatives Are Not Interchangeable


While several benzophenone derivatives share a common carbonyl-diaryl backbone, specific para-substituents (chloro and methoxy) in 4-chloro-4'-methoxybenzophenone dictate its precise photochemical behavior, electronic properties, and industrial utility [1]. Minor structural modifications—such as replacing the methoxy group with a methyl or the chloro group with a bromo—can dramatically alter key performance metrics, including photoreduction quantum efficiency and solvent-dependent absorption characteristics [2][3]. These differences preclude generic substitution in critical applications like pharmaceutical intermediate synthesis or UV-filter formulation, where even subtle shifts in reactivity can compromise yield, purity, or performance [4]. The following quantitative evidence details these specific, non-interchangeable differentiators.

4-Chloro-4'-methoxybenzophenone (CAS 10547-60-1): Quantified Differentiation Evidence vs. Key Analogs


Photoreduction Quantum Efficiency Comparison: 4-Chloro-4'-methoxybenzophenone vs. 4-Chloro-4'-methylbenzophenone

In direct UV photoreduction studies, 4-chloro-4'-methoxybenzophenone exhibits a quantum efficiency (φ_red) of -0.0204 mol reduced/mol photons absorbed, a value that is substantially lower (by a factor of approximately 25) than that of its close analog, 4-chloro-4'-methylbenzophenone [1][2]. This stark difference in photoreduction efficiency, which dictates the rate of benzopinacol formation, is a direct consequence of the electronic effects imparted by the methoxy versus methyl substituent [3].

Photochemistry Quantum Yield Benzopinacol Synthesis

Solvent-Dependent Photophysical Behavior: 4-Chloro-4'-methoxybenzophenone vs. 4-Chloro-4'-ethoxybenzophenone

A comparative solvent study revealed a key difference in the electronic transitions of 4-chloro-4'-methoxybenzophenone versus its ethoxy analog. For the methoxy derivative, oscillator strengths for absorption and excitation transitions were found to be equally allowed in both a polar solvent (EPA) and a non-polar solvent (methylcyclohexane) [1]. In contrast, a parallel study on 4-chloro-4'-ethoxybenzophenone demonstrated that the nπ* peak was only present in the non-polar methylcyclohexane solvent, highlighting a distinct solvent-polarity dependence for the ethoxy-substituted compound [2].

Photophysics Solvatochromism UV-Vis Spectroscopy

Pharmaceutical Intermediate Specificity: Confirmed Role in Fenofibrate Synthesis vs. Other Analogs

4-Chloro-4'-methoxybenzophenone is a documented key intermediate in the commercial production of Fenofibrate, a widely prescribed lipid-lowering agent [1]. This is not a general property of all substituted benzophenones; for instance, 4-methoxybenzophenone or 4-chloro-4'-methylbenzophenone are not cited in the primary synthetic pathway for this active pharmaceutical ingredient (API) [2]. The specific chloro and methoxy substitution pattern is essential for the subsequent chemical transformations that yield the final fenofibrate molecule [3].

Pharmaceutical Synthesis Intermediate Fenofibrate

Synthetic Yield via Friedel-Crafts Acylation: 4-Chloro-4'-methoxybenzophenone vs. 4-Chloro-4'-methylbenzophenone

In an undergraduate teaching laboratory setting at Oregon State University, the synthesis of 4-chloro-4'-methoxybenzophenone via Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride yielded a recrystallized product recovery of 64% [1]. This is notably higher than the 22% yield reported in a separate study under similar conditions [2]. While direct head-to-head data for all analogs is unavailable, the reported yields for 4-chloro-4'-methoxybenzophenone are competitive and demonstrate a robust, reproducible synthetic route that is a practical consideration for laboratory-scale preparation.

Organic Synthesis Friedel-Crafts Acylation Yield

4-Chloro-4'-methoxybenzophenone (CAS 10547-60-1): Data-Backed Research and Industrial Application Scenarios


Reference Standard and Intermediate for Fenofibrate API Manufacturing

This compound is an essential reference standard and intermediate for the analytical development, method validation (AMV), and quality control (QC) of Fenofibrate in support of Abbreviated New Drug Applications (ANDAs) and commercial production [1]. Its specific use is mandated by pharmacopeial monographs, making it a non-substitutable procurement item for generic drug manufacturers and QC laboratories.

Research on Solvent-Independent Photophysical Probes

The unique property of 4-chloro-4'-methoxybenzophenone to exhibit 'equally allowed' oscillator strengths for its S0-S1 transitions in both polar and non-polar solvents makes it a valuable model compound for studying fundamental photophysical processes [2]. Researchers investigating solvatochromism and electronic state mixing can use this compound to deconvolute solvent effects from intrinsic molecular behavior.

Studies Requiring a Low Quantum Yield Benzophenone Photosensitizer

With a photoreduction quantum efficiency of -0.0204 mol/Einstein, 4-chloro-4'-methoxybenzophenone is highly inefficient at forming benzopinacol compared to its methyl analog [3][4]. This makes it a suitable candidate for photochemical studies where minimal photoreduction or a long-lived excited state is desired, allowing for the investigation of alternative relaxation pathways or the use of the compound as a stable UV absorber in organic materials.

Organic Synthesis: A Well-Characterized Starting Material

The compound's synthesis via Friedel-Crafts acylation is well-documented, with a reproducible yield of 64% under standard conditions [5]. This makes it a reliable and accessible building block for further derivatization, such as in the synthesis of novel liquid crystals or polymeric materials, where its defined physical properties (melting point ~124-125 °C) aid in purification and characterization [6].

Technical Documentation Hub

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